molecular formula C13H24N2O2 B12472539 N'-(2-cyclohexylacetyl)pentanehydrazide

N'-(2-cyclohexylacetyl)pentanehydrazide

Cat. No.: B12472539
M. Wt: 240.34 g/mol
InChI Key: LFQUQUWANLMDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-cyclohexylacetyl)pentanehydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are characterized by the presence of the functional group -CONHNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-cyclohexylacetyl)pentanehydrazide typically involves the reaction of 2-cyclohexylacetic acid with pentanehydrazide. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production methods for N’-(2-cyclohexylacetyl)pentanehydrazide may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions

N’-(2-cyclohexylacetyl)pentanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N’-(2-cyclohexylacetyl)pentanehydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-(2-cyclohexylacetyl)pentanehydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-cyclohexylacetyl)pentanehydrazide is unique due to its specific combination of the cyclohexylacetyl and pentanehydrazide moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

N'-(2-cyclohexylacetyl)pentanehydrazide

InChI

InChI=1S/C13H24N2O2/c1-2-3-9-12(16)14-15-13(17)10-11-7-5-4-6-8-11/h11H,2-10H2,1H3,(H,14,16)(H,15,17)

InChI Key

LFQUQUWANLMDBX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NNC(=O)CC1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.